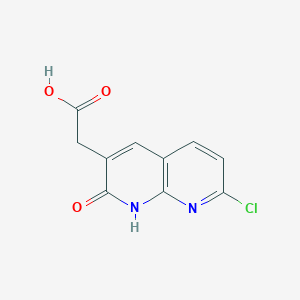
(7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine ring fused with an acetic acid moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: The chloro group can be substituted with different nucleophiles to create a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in antimicrobial and anticancer studies.
Medicine: Research indicates potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
Compared to similar compounds, (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid is unique due to its specific naphthyridine structure and the presence of an acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
216678-63-6 |
|---|---|
Formule moléculaire |
C10H7ClN2O3 |
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
2-(7-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-2-1-5-3-6(4-8(14)15)10(16)13-9(5)12-7/h1-3H,4H2,(H,14,15)(H,12,13,16) |
Clé InChI |
SQUHRTZIHAZLKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=C(C(=O)N2)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


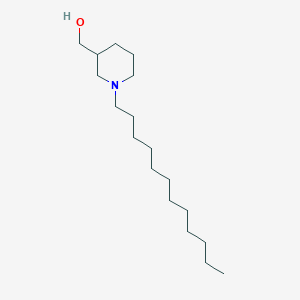

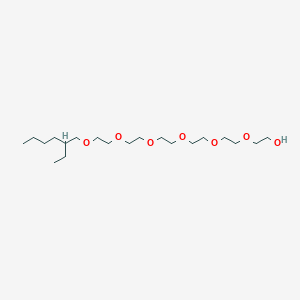
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
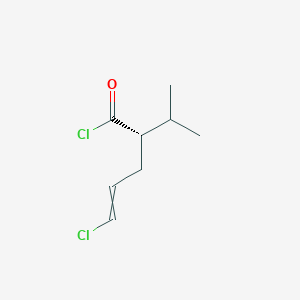
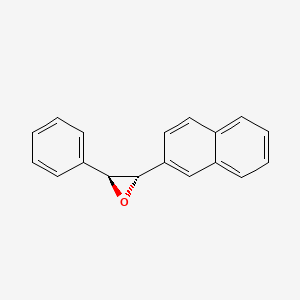
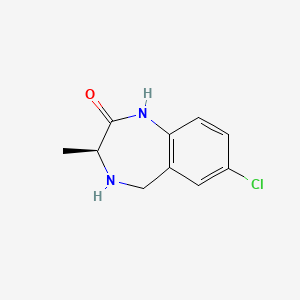
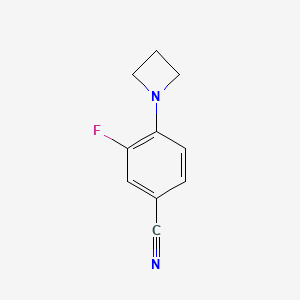
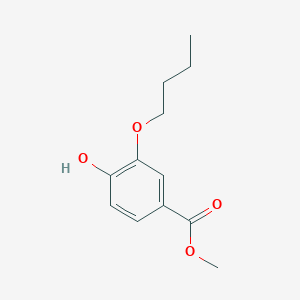
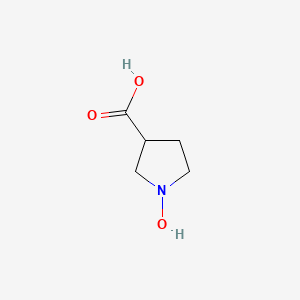
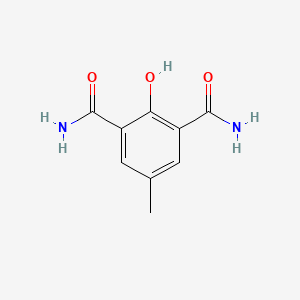
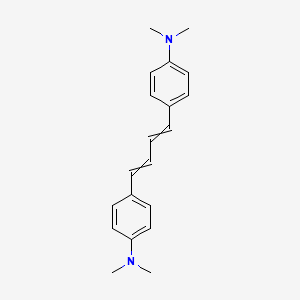
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)
